molecular formula C12F16O3 B15290289 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride CAS No. 25711-77-7

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride

Cat. No.: B15290289
CAS No.: 25711-77-7
M. Wt: 496.10 g/mol
InChI Key: BTMPGBKXGNLFBU-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated acyl fluoride characterized by a complex ether-fluorocarbon backbone. Its structure includes a pentafluorophenoxy group (–OC₆F₅) and multiple fluorine substituents, contributing to exceptional thermal stability, chemical inertness, and resistance to degradation. Such properties make it valuable in specialized applications, including fluoropolymer synthesis, surfactants, and high-performance coatings .

Properties

CAS No.

25711-77-7

Molecular Formula

C12F16O3

Molecular Weight

496.10 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoyl fluoride

InChI

InChI=1S/C12F16O3/c13-1-2(14)4(16)6(5(17)3(1)15)30-9(20,11(24,25)26)12(27,28)31-8(19,7(18)29)10(21,22)23

InChI Key

BTMPGBKXGNLFBU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride typically involves the reaction of hexafluoropropene oxide with pentafluorophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the synthesis of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of continuous flow reactors and automated systems ensures consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized and reduced forms of the compound .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propanoyl Fluoride (CAS 2641-34-1)
  • Structure: Differs by replacing the pentafluorophenoxy group with a heptafluoropropoxy (–OC₃F₇) substituent.
  • Molecular Formula : C₉F₁₈O₃ vs. C₁₂F₁₉O₃ (target compound).
  • Molecular Weight : 498.07 g/mol vs. ~550 g/mol (estimated for the target compound).
  • Boiling Point : 386–388°C .
  • Applications : Used as a precursor for perfluoropolyethers (PFPEs) and surfactants.
Compound B : 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl Fluoride (HFPO-DAF, CAS 2062-98-8)
  • Structure: Simpler backbone lacking the hexafluoro-phenoxy group.
  • Regulatory Status : Subject to EPA testing orders due to concerns about persistence and toxicity .
  • Toxicity Profile : Classified as a substance of very high concern (SVHC) by ECHA when in acid form (HFPO-DA) .
Compound C : 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) Fluoride (CAS 4089-58-1)
  • Structure : Incorporates a fluorosulfonyl (–SO₂F) group, enhancing reactivity in sulfonation reactions.
  • Molecular Formula : C₈F₁₆O₅S.
  • Applications : Intermediate in specialty polymer synthesis .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~550 g/mol (estimated) 498.07 g/mol 414.06 g/mol 512.12 g/mol
Boiling Point Not reported 386–388°C 120–122°C (estimated) Not reported
Fluorine Content ~70% (estimated) 68.7% 63.2% 59.3%
Key Functional Groups Pentafluorophenoxy, acyl fluoride Heptafluoropropoxy, acyl fluoride Heptafluoropropoxy, acyl fluoride Fluorosulfonyl, acyl fluoride

Reactivity and Stability

  • Target Compound: The aromatic pentafluorophenoxy group may enhance thermal stability compared to aliphatic ethers (e.g., Compound A) due to resonance effects. However, the acyl fluoride group (–COF) remains highly reactive toward nucleophiles (e.g., water, alcohols) .
  • Compound B : Simpler structure leads to lower thermal stability but similar reactivity in acyl fluoride reactions.
  • Compound C : The fluorosulfonyl group introduces additional reactivity pathways, such as sulfonation, which are absent in the target compound .

Environmental and Regulatory Considerations

  • Persistence : Fluorinated ethers like the target compound are resistant to hydrolysis and biodegradation, similar to HFPO-DA .
  • Toxicity: Limited data exist for the target compound, but analogues like HFPO-DA are linked to hepatotoxicity and endocrine disruption .

Biological Activity

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride is a fluorinated organic compound that has gained attention due to its unique chemical properties and potential biological activities. Fluorinated compounds often exhibit enhanced stability and altered biological interactions compared to their non-fluorinated counterparts. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15F20O4C_{15}F_{20}O_4, with a molecular weight of approximately 498.07 g/mol . The structure incorporates multiple fluorinated groups which contribute to its chemical stability and lipophilicity.

Fluorinated compounds are known to influence various biological processes through several mechanisms:

  • Membrane Permeability : The presence of fluorine atoms can enhance the permeability of cell membranes, potentially allowing for better drug delivery and bioavailability .
  • Enzyme Interaction : Fluorinated derivatives have been shown to modulate enzyme activity, affecting metabolic pathways and cellular signaling .

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of fluorinated derivatives on cancer cell lines. For instance:

  • Fluorinated 2-Deoxy-D-glucose Derivatives : These derivatives exhibited potent cytotoxic effects against glioblastoma multiforme (GBM) cells. The cytotoxicity was measured using IC50 values, with some compounds showing significant activity at low concentrations . This suggests that similar fluorinated compounds may exhibit comparable effects.

Case Studies

  • Study on Fluorinated Carbohydrates : Research highlighted the use of fluorinated carbohydrates in studying membrane transport mechanisms. The findings indicated that these compounds can significantly alter cellular uptake processes .
  • Drug Development : In medicinal chemistry, fluorination has been used to improve the efficacy of various drug candidates. For example, certain fluorine-substituted compounds have been developed to overcome metabolic deactivation in cancer therapies .

Toxicological Profile

Understanding the toxicity of fluorinated compounds is crucial for their application in pharmaceuticals and other fields:

  • Environmental Concerns : Compounds like 2,3,3,3-tetrafluoro derivatives are classified under per- and polyfluoroalkyl substances (PFAS), which have raised environmental and health concerns due to their persistence in the environment .
  • Regulatory Status : The compound is currently active under EPA TSCA regulations indicating ongoing monitoring for safety and environmental impact .

Summary of Findings

AspectFindings
Molecular Formula C15F20O4C_{15}F_{20}O_4
Molecular Weight Approximately 498.07 g/mol
Biological Activity Potent cytotoxic effects in cancer cell lines; enhances membrane permeability
Toxicity Concerns Classified as PFAS; ongoing regulatory scrutiny
Research Applications Potential use in drug development and biochemical studies

Q & A

Basic Question: What are the key synthetic pathways and challenges for synthesizing 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride?

Methodological Answer:
The synthesis typically involves fluorinated ether intermediates and acyl fluoridation. A common route starts with the reaction of hexafluoropropylene oxide (HFPO) derivatives with pentafluorophenol to form the ether linkage, followed by acyl fluoride formation via fluorination or exchange reactions. Key challenges include:

  • Inert Conditions : Reactions often require anhydrous environments and inert gas (e.g., nitrogen) to prevent hydrolysis of acyl fluoride groups .
  • Purification : High-purity isolation is critical due to the compound’s structural similarity to other perfluorinated ether carboxylic acids (PFECAs). Techniques like fractional distillation or preparative chromatography are recommended .
  • Safety : Use of fluorinated reagents (e.g., SF₄ for fluoridation) necessitates specialized containment to avoid exposure to toxic byproducts .

Basic Question: What analytical techniques are most effective for characterizing this compound and distinguishing it from structurally similar PFECAs?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., using Orbitrap or Q-TOF systems) confirm molecular formula (C₉F₁₇O₃) and distinguish isotopic patterns from co-eluting PFECAs like GenX (HFPO-DA) .
  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorinated substituents, particularly the pentafluorophenoxy group’s distinct shifts (δ -140 to -160 ppm) .
  • Chromatography : Reverse-phase LC with C18 columns and acidic mobile phases (e.g., 2 mM ammonium acetate in water/acetonitrile) optimizes separation from shorter-chain PFECAs .

Intermediate Question: How can researchers design experiments to assess environmental occurrence and persistence of this compound in aquatic systems?

Methodological Answer:

  • Sampling Strategy : Collect surface water samples from industrial discharge zones (e.g., fluorochemical plants) and reference sites. Use solid-phase extraction (SPE) with WAX cartridges for preconcentration .
  • Quantification : Employ isotope dilution LC-MS/MS with a ¹³C-labeled internal standard to correct matrix effects. Detection limits <0.1 ng/L are achievable .
  • Stability Testing : Conduct photolysis (UV irradiation) and hydrolysis (pH 2–12) studies to evaluate degradation kinetics. Monitor for transformation products like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid .

Intermediate Question: What in vitro models are suitable for evaluating the compound’s toxicity and mechanistic pathways?

Methodological Answer:

  • Hepatotoxicity Assays : Use primary human hepatocytes or HepG2 cells exposed to 0.1–100 µM doses. Measure mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA assay) .
  • PPARα Activation : Transfect HEK293 cells with PPARα-luciferase reporters to assess receptor activation, a known pathway for PFECA toxicity .
  • Comparative Studies : Include GenX and PFOA as positive controls to benchmark potency .

Advanced Question: How can researchers resolve data contradictions between laboratory stability studies and environmental detection rates?

Methodological Answer:
Discrepancies often arise due to unaccounted environmental co-factors:

  • Complex Matrices : Natural organic matter (NOM) in water can stabilize the compound via hydrophobic interactions, reducing hydrolysis rates observed in pure lab systems. Conduct parallel experiments with NOM-spiked buffers .
  • Microbial Activity : Anaerobic microbial communities in sediments may degrade the compound via reductive defluorination. Use ¹⁹F NMR to track fluoride release in sediment microcosms .
  • Field Validation : Deploy passive samplers (e.g., POCIS) in tandem with grab sampling to account for temporal variability in detection .

Advanced Question: What strategies can detect and quantify transformation products of this compound in human biomonitoring studies?

Methodological Answer:

  • Non-Targeted Screening : Use LC-HRMS with data-dependent acquisition (DDA) to identify unknown metabolites in plasma. Prioritize features with m/z matching plausible transformations (e.g., −F, +OH substitutions) .
  • Retention Time Prediction : Apply quantitative structure-retention relationship (QSRR) models to estimate LC elution times for suspected metabolites .
  • Confirmatory Analysis : Synthesize candidate metabolites (e.g., sulfonated derivatives) and validate via MRM transitions in MS/MS .

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